Lipophilicity Tuning: 6-Methyl Substitution Increases XLogP by 0.4 Log Units vs. Parent Scaffold Without Altering TPSA
The introduction of a single methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core increases the calculated XLogP from 0.3 (parent scaffold, CAS 274-71-5) to 0.7 (6-methyl, CAS 61578-00-5), representing a ΔXLogP of +0.4 [1][2]. Critically, this lipophilicity gain is achieved without any increase in topological polar surface area, as both compounds maintain a TPSA of 30.2 Ų [2]. This orthogonal modulation of lipophilicity independent of polarity is a desirable feature in lead optimization, as it enables fine-tuning of membrane permeability and metabolic stability while preserving hydrogen-bonding capacity. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine (XLogP 0.3) may present insufficient lipophilicity for efficient passive membrane permeation in cell-based assays.
| Evidence Dimension | Calculated lipophilicity (XLogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP = 0.7; TPSA = 30.2 Ų; MW = 133.15 g/mol; HBD = 0; HBA = 3 |
| Comparator Or Baseline | Parent pyrazolo[1,5-a]pyrimidine (CAS 274-71-5): XLogP = 0.3; TPSA = 30.2 Ų; MW = 119.12 g/mol; HBD = 0; HBA = 2 |
| Quantified Difference | ΔXLogP = +0.4 (2.3-fold increase in predicted logP); ΔTPSA = 0 Ų; ΔMW = +14.03 g/mol (methyl group addition) |
| Conditions | Calculated values (XLogP algorithm); identical TPSA computational method applied to both compounds (database-reported values) |
Why This Matters
A 0.4 log unit increase in lipophilicity without TPSA penalty directly impacts membrane permeability and oral absorption potential, making 6-methyl-PP a more suitable core for cell-permeable inhibitor design compared to the parent scaffold.
- [1] BaseChem. Pyrazolo[1,5-a]pyrimidine (CAS 274-71-5): Calculated XLogP: 0.3; TPSA: 30.2 Ų. BaseChem Database. View Source
- [2] Chem960. 6-Methylpyrazolo[1,5-a]pyrimidine (CAS 61578-00-5): Calculated XLogP: 0.7; TPSA: 30.2 Ų. Chem960 Database. View Source
